molecular formula C13H18O4 B3266447 (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate CAS No. 42541-96-8

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate

Cat. No. B3266447
CAS RN: 42541-96-8
M. Wt: 238.28 g/mol
InChI Key: TUMDQIVLAQDJBH-MORRKMRCSA-N
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Description

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate, also known as MHOE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in animal models, and has been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of certain plant pathogens, making it a potential alternative to traditional pesticides.

Advantages and Limitations for Lab Experiments

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for use in various fields. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential use in certain experiments.

Future Directions

There are several potential future directions for research on (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-cancer properties. Additionally, this compound may have potential applications in the development of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

(R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been studied for its ability to inhibit the growth of plant pathogens, making it a potential alternative to traditional pesticides. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

methyl (Z)-7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2-/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMDQIVLAQDJBH-MORRKMRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1=CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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